4-(1,3-benzothiazol-2-yl)-N-(1H-indol-5-yl)butanamide
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Overview
Description
4-(1,3-Benzothiazol-2-yl)-N-(1H-indol-5-yl)butanamide is a synthetic organic compound that features both benzothiazole and indole moieties. These structural motifs are often found in biologically active molecules, making this compound of interest in various fields of research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-benzothiazol-2-yl)-N-(1H-indol-5-yl)butanamide typically involves the following steps:
Formation of the Benzothiazole Moiety: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.
Coupling of the Two Moieties: The benzothiazole and indole units can be coupled through a butanamide linker using standard amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions could potentially target the amide bond or other reducible functional groups within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the benzothiazole or indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-(1,3-Benzothiazol-2-yl)-N-(1H-indol-5-yl)butanamide may have applications in several areas:
Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-(1,3-benzothiazol-2-yl)-N-(1H-indol-5-yl)butanamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The benzothiazole and indole moieties could play key roles in binding to these molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-(1,3-Benzothiazol-2-yl)butanamide: Lacks the indole moiety, which may affect its biological activity.
N-(1H-Indol-5-yl)butanamide: Lacks the benzothiazole moiety, which may also influence its properties.
Other Benzothiazole-Indole Hybrids: Compounds with different linkers or substitutions on the aromatic rings.
Uniqueness
The unique combination of benzothiazole and indole moieties in 4-(1,3-benzothiazol-2-yl)-N-(1H-indol-5-yl)butanamide may confer distinct properties, such as enhanced binding affinity to certain biological targets or improved stability under specific conditions.
Properties
Molecular Formula |
C19H17N3OS |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-N-(1H-indol-5-yl)butanamide |
InChI |
InChI=1S/C19H17N3OS/c23-18(21-14-8-9-15-13(12-14)10-11-20-15)6-3-7-19-22-16-4-1-2-5-17(16)24-19/h1-2,4-5,8-12,20H,3,6-7H2,(H,21,23) |
InChI Key |
HTDNWIXSUOPJFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CCCC(=O)NC3=CC4=C(C=C3)NC=C4 |
Origin of Product |
United States |
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